molecular formula C15H27N3O9S B121507 Glutathiolactaldehyde dimethylacetal CAS No. 142565-25-1

Glutathiolactaldehyde dimethylacetal

Cat. No. B121507
M. Wt: 425.5 g/mol
InChI Key: UVUSROHYPRFJQX-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glutathiolactaldehyde dimethylacetal (GSH-LA-DMAC) is a novel compound that has gained significant attention in scientific research. It is a derivative of glutathione, a tripeptide composed of cysteine, glycine, and glutamate, which is a crucial antioxidant in the body. GSH-LA-DMAC has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for various applications in the biomedical field.

Mechanism Of Action

Glutathiolactaldehyde dimethylacetal exerts its antioxidant and anti-inflammatory effects by increasing the levels of intracellular glutathione and activating various antioxidant enzymes. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation.

Biochemical And Physiological Effects

Glutathiolactaldehyde dimethylacetal has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve immune function, protect against DNA damage, and enhance cellular metabolism. Moreover, it has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Glutathiolactaldehyde dimethylacetal is its potent antioxidant and anti-inflammatory properties, making it a valuable tool for studying oxidative stress and inflammation in cells and tissues. However, its synthesis can be challenging, and it may not be readily available for use in all laboratories.

Future Directions

There are several future directions for research on Glutathiolactaldehyde dimethylacetal. One potential application is in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to understand the optimal dosing and administration of Glutathiolactaldehyde dimethylacetal for various applications. Furthermore, studies are needed to investigate the potential side effects and safety of Glutathiolactaldehyde dimethylacetal in humans.
In conclusion, Glutathiolactaldehyde dimethylacetal is a promising compound with potent antioxidant and anti-inflammatory properties. It has the potential to be used in various scientific fields, including the development of new therapies for various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

Glutathiolactaldehyde dimethylacetal can be synthesized by reacting glutathione with lactaldehyde and dimethylacetal under specific reaction conditions. The resulting compound has a unique structure that allows it to scavenge free radicals and protect cells from oxidative stress.

Scientific Research Applications

Glutathiolactaldehyde dimethylacetal has been extensively studied for its potential applications in various scientific fields. It has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. Moreover, it has been demonstrated to have a beneficial effect on the immune system, reducing inflammation and improving immune function.

properties

CAS RN

142565-25-1

Product Name

Glutathiolactaldehyde dimethylacetal

Molecular Formula

C15H27N3O9S

Molecular Weight

425.5 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-3,3-dimethoxypropyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H27N3O9S/c1-26-15(27-2)10(19)7-28-6-9(14(25)17-5-12(22)23)18-13(24)8(16)3-4-11(20)21/h8-10,15,19H,3-7,16H2,1-2H3,(H,17,25)(H,18,24)(H,20,21)(H,22,23)/t8-,9-,10-/m0/s1

InChI Key

UVUSROHYPRFJQX-GUBZILKMSA-N

Isomeric SMILES

COC([C@H](CSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)OC

SMILES

COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC

Canonical SMILES

COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC

Other CAS RN

142565-25-1

sequence

EXG

synonyms

GLADMA
glutathiolactaldehyde dimethylacetal
glutathiolactaldehyde dimethylacetal, (S)-isomer
N-(N-gamma-glutamyl-S-(3,3-dimethoxy-2-hydroxypropyl)cysteinyl)glycine

Origin of Product

United States

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